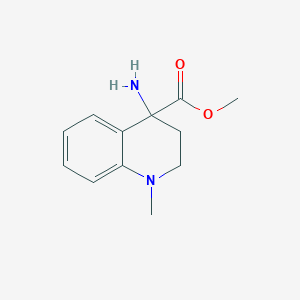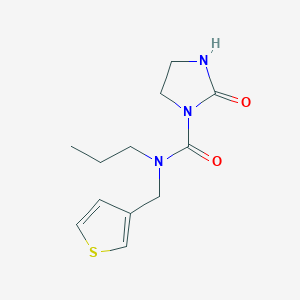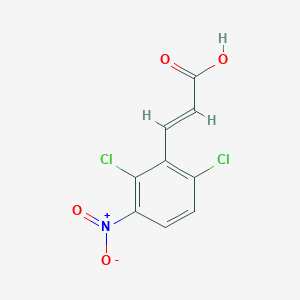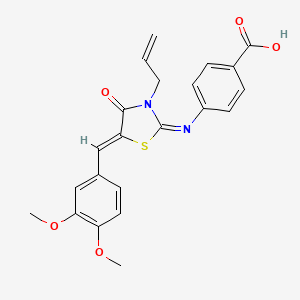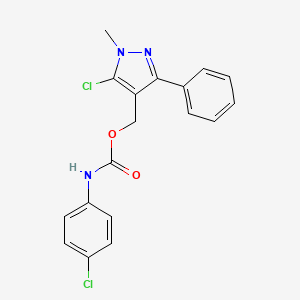![molecular formula C14H19ClN2O4S B3018294 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide CAS No. 743444-43-1](/img/structure/B3018294.png)
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide is a useful research compound. Its molecular formula is C14H19ClN2O4S and its molecular weight is 346.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modulation of Antibiotic Activity Against Multidrug-Resistant Strains
The study by Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of various microorganisms. This research suggests potential applications of the compound in enhancing the efficacy of existing antibiotics against resistant bacterial strains, highlighting its significance in addressing antibiotic resistance issues (Oliveira et al., 2015).
Anticonvulsant Activity of Hybrid Compounds
Kamiński et al. (2015) synthesized a library of new hybrid anticonvulsant agents, including morpholine derivatives. These compounds demonstrated broad spectra of activity across preclinical seizure models, indicating potential applications in the development of new treatments for epilepsy (Kamiński et al., 2015).
Novel Leads for Malaria Treatment
Research by Norcross et al. (2019) on the optimization of a phenotypic hit against Plasmodium falciparum led to the development of compounds with low-nanomolar activity against the malaria parasite. This includes derivatives of 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide, emphasizing its potential role in the creation of new antimalarial drugs (Norcross et al., 2019).
Synthesis and Anticancer Evaluation
Gaur et al. (2022) focused on the synthesis of novel indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring. These compounds were screened for their anticancer activity, with some showing promising inhibition against breast cancer cells. This research underscores the potential application of morpholine derivatives in the development of new anticancer therapies (Gaur et al., 2022).
Phosphodiesterase 4 Inhibitor Development
Villetti et al. (2015) described the preclinical pharmacology profile of CHF6001, a novel phosphodiesterase 4 (PDE4) inhibitor with potential applications in the treatment of pulmonary diseases. This study provides insights into the design and therapeutic potential of PDE4 inhibitors for asthma and chronic obstructive respiratory disease treatment (Villetti et al., 2015).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-chloro-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-10-3-4-12(16-14(18)11(2)15)9-13(10)22(19,20)17-5-7-21-8-6-17/h3-4,9,11H,5-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGMZAATHVAXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)Cl)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl(methoxy)[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B3018211.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid](/img/structure/B3018213.png)

![8-bromo-3-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3018215.png)


![5-methyl-2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B3018218.png)
![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3018222.png)
